4-Bromo-2-(morpholin-4-yl)benzonitrile

Purity Procurement Quality Control

Researchers needing a reliable, bench-stable scaffold for kinase inhibitor synthesis often face inconsistent cross-coupling yields from non-optimal halogen placement. This 4-bromo-2-morpholinyl-benzonitrile solves that, providing a predictable synthetic handle for SAR studies. - Consistent Reactivity: The para-bromine enables high-yield Suzuki, Buchwald, and other cross-coupling reactions for rapid library diversification. - Validated Pharmacophore: The morpholine moiety is a recognized solubility-enhancing group for modulating kinase binding. - Analytical Certainty: Supplied with full characterization (≥98% HPLC, 1H/13C NMR, LCMS), eliminating structural ambiguity and ensuring QC-ready material.

Molecular Formula C11H11BrN2O
Molecular Weight 267.126
CAS No. 1260762-06-8
Cat. No. B567950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(morpholin-4-yl)benzonitrile
CAS1260762-06-8
Molecular FormulaC11H11BrN2O
Molecular Weight267.126
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)Br)C#N
InChIInChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
InChIKeySEDCSLWVDKMJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 25 g / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(morpholin-4-yl)benzonitrile: Overview & Procurement Specifications


4-Bromo-2-(morpholin-4-yl)benzonitrile (CAS 1260762-06-8) is a small-molecule research chemical belonging to the morpholinyl-benzonitrile class. It is characterized by a benzonitrile core substituted with a morpholine moiety at the 2-position and a bromine atom at the 4-position [1]. This brominated scaffold is primarily utilized as a versatile intermediate and building block in medicinal chemistry for the synthesis of novel therapeutic agents, with specific applications noted in the development of kinase inhibitors for oncology research [2]. It is typically supplied as a solid .

Building block for kinase inhibitor discovery programs
Bromine handle supports cross-coupling diversification
Morpholine pharmacophore aids solubility and target engagement

Why In-Class Substitution Fails for This Scaffold


Within the morpholinyl-benzonitrile class, seemingly minor structural variations, such as the identity and position of the halogen (Br, Cl, F), the presence or absence of additional functional groups (e.g., methyl, formyl), or the position of the morpholine ring (2-, 3-, or 4-), lead to significant and unpredictable shifts in molecular properties critical for synthetic utility. These include altered electronic distribution, steric hindrance, and lipophilicity, which directly impact reaction yields in cross-coupling chemistries and binding affinities in biological assays [1]. Therefore, substituting a specific building block like 4-bromo-2-(morpholin-4-yl)benzonitrile with a non-identical analog cannot guarantee equivalent synthetic or biological outcomes, often jeopardizing project timelines and reproducibility.

Halogen identity and position
Swapping Br for Cl, F, or altering the 4-position may shift electronic and steric properties, affecting cross-coupling efficiency and biological readouts.
Morpholine regioisomer or core modification
Moving the morpholine to 3- or 4-position, or adding methyl/formyl groups, unpredictably changes lipophilicity and reactivity; outcomes may not transfer.
Non-halogenated analog limitation
2-(morpholin-4-yl)benzonitrile lacks the bromine handle, eliminating key cross-coupling pathways and reducing synthetic versatility.

Quantitative Procurement Guide


Purity Comparison vs. 4-Bromo-2-(4-morpholinyl)benzonitrile

Commercially, 4-Bromo-2-(morpholin-4-yl)benzonitrile is available at a standard purity of 95% from multiple vendors, whereas an alternative with a 98% purity specification is also available, albeit with noted discontinuation .

Purity Spec
Data to verify
95% standard offer vs 98% (discontinued)
Supports phase-appropriate procurement fit
Discontinued 98% option noted; verify current vendor specs
Purity Procurement Quality Control

Biological Activity: Kinase Inhibition Potency

A specific derivative containing the 4-bromo-2-(morpholin-4-yl)benzonitrile core has been reported with an IC50 value of 30 nM against a panel of protein kinases in a HotSpot assay platform at pH 7.5 and 2°C [1]. A comment on this data notes it is neither potent nor selective, with an IC50 of 28 μM in a separate context, highlighting the importance of the specific scaffold rather than the entire compound [2].

Kinase IC50
Class-level inference
30 nM derivative, HotSpot assay
Scaffold optimization context, not a lead compound
~933-fold range reported; context-dependent activity
Kinase Inhibitor Biological Activity IC50

Lipophilicity & Molecular Weight Differentiation

The computed partition coefficient (XLogP3) for 4-Bromo-2-(morpholin-4-yl)benzonitrile is 2.1, and its molecular weight is 267.12 g/mol [1]. These properties are distinct from its non-brominated analog, 2-(morpholin-4-yl)benzonitrile, which has a molecular weight of 188.23 g/mol and a lower LogP of 1.46 [2].

Physicochemical Profile
Cross-study comparable
XLogP 2.1, MW 267 vs XLogP 1.46, MW 188
Bromination increases lipophilicity, distinct entity
Computed values; verify experimentally if needed
Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Utility: Cross-Coupling Reactivity

The bromine atom at the 4-position of the benzene ring provides a reactive handle for various chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are not possible with non-halogenated analogs like 2-(morpholin-4-yl)benzonitrile . This enables the rapid construction of more complex molecular architectures from a common intermediate.

Cross-Coupling Reactivity
Class-level inference
C-C / C-N bond formation vs no halogen handle
Enables diverse library synthesis from common intermediate
Qualitative comparison; typical for aryl bromide scaffolds
Cross-Coupling Synthetic Intermediate Building Block

Procurement-Driven Application Scenarios


Kinase Inhibitor Scaffold Development

This compound is a key building block for synthesizing focused libraries of potential kinase inhibitors . Its 4-bromo substituent allows for rapid exploration of structure-activity relationships (SAR) via cross-coupling reactions to introduce diverse moieties at that position, while the morpholine group is a known pharmacophore for improving solubility and modulating kinase binding .

Versatile Intermediate for Complex Molecule Synthesis

As a bench-stable solid, 4-bromo-2-(morpholin-4-yl)benzonitrile is an ideal starting material for multi-step organic syntheses . It is routinely used in academic and industrial labs to build more complex molecules, where the nitrile group can be further transformed into amines, amides, or carboxylic acids, and the bromine serves as a reliable synthetic handle .

Quality Control & Method Development Reference

With a defined purity standard (min. 95%) and full analytical characterization available (including 1H NMR, 13C NMR, and LCMS data from reputable vendors), this compound is suitable for use as a reference standard in analytical method development and quality control (QC) processes for related drug candidates .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library synthesis
Bromine cross-coupling handle & morpholine pharmacophore
Target engagement and solubility modulation
Multi-step organic synthesis
Bench-stable solid with transformable nitrile group
Reaction sequence reproducibility & yield consistency
Analytical QC reference
Standardized purity specification & characterization data
Method accuracy & retention behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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